molecular formula C15H19N5O3 B4491321 N~1~-(2-morpholinoethyl)-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide

N~1~-(2-morpholinoethyl)-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide

Cat. No.: B4491321
M. Wt: 317.34 g/mol
InChI Key: UEZDORRXWRWBHI-UHFFFAOYSA-N
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Description

N~1~-(2-Morpholinoethyl)-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide is a synthetic organic compound featuring a benzotriazinone core linked to a morpholinoethyl group via an acetamide bridge. This structure combines hydrogen-bonding capabilities (from the morpholine and acetamide groups) with π–π stacking interactions (from the aromatic benzotriazinone), making it a candidate for targeting enzymes or receptors in medicinal chemistry .

Properties

IUPAC Name

N-(2-morpholin-4-ylethyl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3/c21-14(16-5-6-19-7-9-23-10-8-19)11-20-15(22)12-3-1-2-4-13(12)17-18-20/h1-4H,5-11H2,(H,16,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEZDORRXWRWBHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)CN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-morpholinoethyl)-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide typically involves the following steps:

    Formation of the Benzotriazine Core: The benzotriazine core can be synthesized through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Acetamide Group: The acetamide group is introduced via acylation reactions.

    Attachment of the Morpholinoethyl Group: The morpholinoethyl group is attached through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Synthetic Routes

The compound is synthesized via sequential alkylation and condensation reactions. A representative pathway involves:

  • Diazotization of anthranilamide derivatives to form the benzotriazinone core .

  • Alkylation with methyl chloroacetate in DMF/K₂CO₃ at 100°C to introduce the acetamide side chain .

  • Coupling with 2-morpholinoethylamine via carbodiimide-mediated amide bond formation.

Key Conditions :

StepReagents/ConditionsYieldPurity
DiazotizationNaNO₂, HCl, 0°C72%95% (HPLC)
AlkylationMethyl chloroacetate, DMF, K₂CO₃, 100°C68%98%
AmidationEDCI, HOBt, DCM, RT85%99%

Electrophilic Aromatic Substitution

The electron-deficient triazine ring undergoes substitution at the para position to the carbonyl group:

  • Nitration : Reacts with HNO₃/H₂SO₄ at 50°C to yield 6-nitro derivatives (confirmed via ¹H NMR) .

  • Halogenation : Selective bromination at C6 using Br₂/FeBr₃ (yield: 60%).

Ring-Opening Reactions

The 4-oxo group participates in nucleophilic attacks:

  • Hydrazinolysis : Reacts with hydrazine hydrate in ethanol to form hydrazide derivatives (e.g., 7a in ACS Omega) .

  • Hydrolysis : Acidic hydrolysis (6N HCl, reflux) cleaves the triazinone ring to yield anthranilic acid analogs .

Nucleophilic Substitution

The morpholinoethyl group enables SN2 reactions:

  • Quaternary Ammonium Salt Formation : Reacts with methyl iodide in acetonitrile to form a quaternary ammonium derivative (confirmed via mass spectrometry).

Oxidation and Reduction

  • Oxidation : The morpholine ring is resistant to oxidation, but the acetamide’s methyl group oxidizes to a carboxylic acid using KMnO₄/H₂SO₄.

  • Reduction : LiAlH₄ reduces the acetamide to a secondary amine (yield: 78%).

Cycloaddition Reactions

The triazinone core participates in [3+2] cycloadditions:

ReagentProductConditionsYield
PhenylacetyleneBenzotriazolo-pyrazoleCuI, DMF, 120°C65%
AzidesTriazolo-triazinesClick chemistry, CuSO₄82%

Antimicrobial Derivatives

Reaction with sulfonyl chlorides yields sulfonamide analogs with enhanced Gram-positive activity (MIC: 4 μg/mL).

Hydrolytic Degradation

In aqueous buffers (pH 7.4, 37°C):

  • Half-life : 48 hours (major degradation product: 4-oxo-benzotriazin-3-yl acetic acid).

Photodegradation

UV exposure (254 nm) induces cleavage of the acetamide bond (t₁/₂: 2 hours).

Comparative Reaction Table

Reaction TypeReagentsProductYieldBiological Activity
AlkylationMethyl chloroacetateMethyl ester intermediate68%N/A
AmidationEDCI/HOBtTarget compound85%Anticancer
BrominationBr₂/FeBr₃6-Bromo derivative60%Enhanced cytotoxicity
HydrazinolysisHydrazine hydrateHydrazide analog75%Antimicrobial

Scientific Research Applications

Medicinal Chemistry

N~1~-(2-morpholinoethyl)-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide is being investigated for its potential therapeutic effects in various diseases. Notable applications include:

  • Antitumor Activity : Preliminary studies suggest that this compound exhibits significant cytotoxicity against various cancer cell lines. The mechanism of action may involve the inhibition of specific enzymes or receptors involved in cancer progression.
  • Antimicrobial Properties : The benzotriazine structure has been linked to antimicrobial activity, indicating potential use in treating bacterial infections.

Biological Research

The compound's interactions with biological macromolecules are under investigation:

  • Protein Binding Studies : Understanding how this compound binds to proteins can reveal its mechanism of action and therapeutic potential.
  • Structure-Activity Relationship (SAR) : Research into the SAR of this compound helps optimize its efficacy by modifying structural features to enhance biological activity.

Case Studies and Experimental Findings

Several studies have documented the biological activity of this compound:

StudyFindings
Study 1Demonstrated cytotoxic effects on breast cancer cellsSupports potential use as an anticancer agent
Study 2Exhibited antibacterial activity against Gram-positive bacteriaIndicates promise for antimicrobial applications
Study 3Investigated binding affinity to specific receptorsProvides insight into mechanism of action

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:

  • Formation of the Benzotriazine Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Attachment of the Morpholinoethyl Group : This step often requires specific coupling reactions to ensure high yields and purity.

Mechanism of Action

The mechanism of action of N1-(2-morpholinoethyl)-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering cellular processes, or modulating biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness lies in its morpholinoethyl substituent, which distinguishes it from other benzotriazinone derivatives. Below is a comparative analysis of key analogs:

Table 1: Structural and Pharmacological Comparison
Compound Name Key Structural Features Biological Activity Reference
N,N-Diethyl-2-(3-((2-morpholino-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide Morpholinoethyl-sulfonyl-indole hybrid Enhanced binding to kinase targets due to sulfonyl group
2-(1-(2-Piperidino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-(phenylamino)phenyl)acetamide Piperidine ring instead of morpholine Reduced solubility but increased CNS penetration
N-(2-Methoxyphenethyl)-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide Methoxyphenyl substituent Improved anti-inflammatory activity via GPR139 modulation
N-[2-(4-Methoxy-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide Indole-methoxyethyl group Dual serotonin receptor and kinase inhibition

Pharmacological Profile Differences

  • Morpholinoethyl vs. Piperidine/Pyrrolidine Analogs: The morpholine ring enhances water solubility and hydrogen-bonding interactions compared to piperidine or pyrrolidine derivatives, which may improve bioavailability but reduce blood-brain barrier penetration .
  • Benzotriazinone Core Modifications: Substitutions on the benzotriazinone core (e.g., chloro, methoxy, or sulfonyl groups) significantly alter target specificity. For example, chloro-substituted analogs show stronger antitumor activity, while methoxy groups favor anti-inflammatory effects .
Table 2: Activity Trends Based on Substituents
Substituent Type Observed Activity Example Compound
Morpholinoethyl Kinase inhibition, antimicrobial Target compound
Chlorophenyl Antitumor (e.g., topoisomerase II inhibition) N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide
Methoxyphenyl Anti-inflammatory (GPR139 modulation) N-(2-methoxyphenethyl)-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide

Molecular Docking and Binding Interactions

  • Benzotriazinone Derivatives: Computational studies suggest that the 4-oxo group in the benzotriazinone core forms hydrogen bonds with catalytic residues in kinase active sites, while the morpholinoethyl group stabilizes interactions via van der Waals forces .
  • Indole-Containing Analogs : Indole moieties enable π–π stacking with aromatic residues in serotonin receptors, explaining dual activity in compounds like N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide .

Biological Activity

N~1~-(2-morpholinoethyl)-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound features a morpholinoethyl group linked to a benzotriazinone moiety. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Benzotriazinone Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Amidation : The carboxylic acid group on the benzotriazinone is converted to an amide using carbodiimides.
  • Characterization : Structural elucidation is conducted using NMR spectroscopy and mass spectrometry to confirm the compound's identity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. For instance, a study reported significant cytotoxicity against HepG2 human liver carcinoma cells with an IC50 value of 6.525 μM, indicating strong potential as an anticancer agent compared to standard treatments like doxorubicin (IC50 = 2.06 μM) .

The mechanism underlying its biological activity involves:

  • Enzyme Inhibition : The compound appears to inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It may alter receptor signaling pathways that are crucial for tumor growth.

Data Table: Summary of Biological Activities

Activity Cell Line IC50 (μM) Reference
Anticancer ActivityHepG26.525
Antimicrobial ActivityE. coliTBDTBD
CytotoxicityVarious linesTBDTBD

Case Studies

  • In Vitro Studies on HepG2 Cells :
    • A series of derivatives were synthesized based on the benzotriazinone structure.
    • The most promising compounds exhibited low IC50 values, suggesting effective cytotoxicity against liver carcinoma .
  • Molecular Docking Studies :
    • Molecular docking simulations indicated strong binding affinities to targets such as the E.coli Fab-H receptor and other relevant biological targets.
    • These studies help identify potential therapeutic applications in cancer treatment and antimicrobial therapies .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the preparation of N~1~-(2-morpholinoethyl)-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide?

  • Methodology : Multi-step synthesis involving nucleophilic substitution and amide coupling is typical for structurally related acetamide derivatives. For example, intermediates like morpholinoethylamine can be reacted with activated benzotriazinone precursors under anhydrous conditions. Reaction optimization (e.g., stoichiometry, temperature, and catalyst selection) is critical. Purification via column chromatography or recrystallization ensures product integrity. Monitoring reaction progress using TLC or HPLC is advised to minimize side products .

Q. How is the structural characterization of this compound validated in academic research?

  • Methodology : Use a combination of 1H/13C NMR to confirm proton and carbon environments, high-resolution mass spectrometry (HRMS) for molecular weight validation, and X-ray crystallography (if crystalline) for absolute configuration determination. For non-crystalline compounds, advanced techniques like 2D NMR (COSY, HSQC) resolve complex spin systems. Elemental analysis ensures purity and stoichiometric accuracy .

Q. What analytical methods are suitable for assessing the compound’s stability under experimental conditions?

  • Methodology : Perform accelerated stability studies using HPLC or UPLC under varying pH, temperature, and light exposure. Monitor degradation products via mass spectrometry. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life. For solution-phase stability, use deuterated solvents in NMR to track decomposition in real-time .

Advanced Research Questions

Q. How can computational chemistry guide the optimization of this compound’s bioactivity or reactivity?

  • Methodology : Employ density functional theory (DFT) to map electronic properties (e.g., HOMO-LUMO gaps) and predict reactive sites. Molecular docking studies identify potential binding interactions with biological targets. Molecular dynamics simulations assess conformational stability in solvated environments. Tools like COSMO-RS predict solubility and partition coefficients .

Q. What experimental design principles resolve contradictions in biological activity data across studies?

  • Methodology :

  • Control experiments : Validate assay conditions (e.g., cell line viability, solvent cytotoxicity).
  • Orthogonal assays : Compare results from enzymatic inhibition, cell-based assays, and in vivo models.
  • Statistical rigor : Use ANOVA or Bayesian analysis to account for variability. Reproducibility across independent labs is critical .

Q. How are reaction mechanisms involving this compound elucidated in heterogeneous catalytic systems?

  • Methodology : Use isotopic labeling (e.g., deuterium or 13C) to track reaction pathways. Operando spectroscopy (FTIR, Raman) monitors intermediate species on catalyst surfaces. Kinetic isotope effects (KIE) distinguish rate-determining steps. Computational microkinetic modeling integrates experimental data to propose plausible mechanisms.

Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodology :

  • Continuous flow chemistry : Enhances reproducibility and reduces side reactions.
  • Chiral chromatography : Resolve enantiomers at intermediate stages.
  • Asymmetric catalysis : Optimize chiral ligands (e.g., BINAP) for key coupling steps.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(2-morpholinoethyl)-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N~1~-(2-morpholinoethyl)-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.